molecular formula C8H5BrF4 B1302111 3-Fluoro-5-(trifluoromethyl)benzyl bromide CAS No. 239087-09-3

3-Fluoro-5-(trifluoromethyl)benzyl bromide

Cat. No. B1302111
M. Wt: 257.02 g/mol
InChI Key: LCVWAXYGYMZJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of soluble fluoro-polyimides involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, where the diamine is obtained by the reduction of a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . Similarly, the synthesis of trifluoromethylated benzanilides includes the formation of C(sp3)–F bonds . These methods could potentially be adapted for the synthesis of "3-Fluoro-5-(trifluoromethyl)benzyl bromide."

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. In trifluoromethylated benzanilides, the crystal and molecular structures are affected by weak intermolecular interactions involving organic fluorine, such as C–H⋯F–C and C–F⋯π interactions . These interactions can influence the molecular conformation and packing characteristics in the solid state, which could also be relevant for the analysis of "3-Fluoro-5-(trifluoromethyl)benzyl bromide."

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions. For example, trifluoromethyltris(dialkylamino)phosphonium bromides have been used for the trifluoromethylation of benzaldehyde and copper(I) iodide . This indicates that compounds with trifluoromethyl groups can act as reagents in organometallic synthesis, as seen with 1-Bromo-3,5-bis(trifluoromethyl)benzene, which serves as a starting material for reactions with organometallic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as observed in the polyimide films derived from fluorinated diamines . The introduction of fluorine atoms often increases the compound's stability and alters its reactivity due to the high electronegativity and small size of the fluorine atom.

Scientific Research Applications

Nucleophilic Trifluoromethylation Reactions

The chemical has been used in nucleophilic trifluoromethylation reactions. A notable study involved using ionic liquids for the trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with various halides, including benzyl bromide, in Cu(I)-mediated C-C bond formation reactions (Kim & Shreeve, 2004).

Reactivity with Aryl and Heteroaryl Halides

Another research area focused on the reactivity of 3-Fluoro-5-(trifluoromethyl)benzyl bromide with aryl and heteroaryl halides. For instance, fluoroform-derived CuCF3 exhibited high reactivity toward aryl and heteroaryl halides, including benzyl bromides (Lishchynskyi et al., 2013).

Copper-Mediated Trifluoromethylation

Copper-mediated trifluoromethylation at the benzylic position using electrophilic trifluoromethylating reagents has been reported. This method facilitates the rapid creation of structural diversity in drug discovery (Kawai et al., 2011).

Palladium-Catalyzed Arylations

Research has also been conducted on palladium-catalyzed direct 3-arylation of benzofurans using 3-Fluoro-5-(trifluoromethyl)benzyl bromide derivatives. This method provides a cost-effective route for preparing 3-arylbenzofuran derivatives with diverse functionalities (Ionita et al., 2010).

Synthesis of Fluoro and Trifluoromethyl Derivatives

The chemical has been utilized in the synthesis of fluoro and trifluoromethyl derivatives of various organic compounds. These derivatives have significant applications in pharmaceutical and materials science (Zhao & Hu, 2012).

Safety And Hazards

3-Fluoro-5-(trifluoromethyl)benzyl bromide may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVWAXYGYMZJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372155
Record name 3-Fluoro-5-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)benzyl bromide

CAS RN

239087-09-3
Record name 3-Fluoro-5-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-(trifluoromethyl)benzyl bromide
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-(trifluoromethyl)benzyl bromide
Reactant of Route 3
3-Fluoro-5-(trifluoromethyl)benzyl bromide
Reactant of Route 4
Reactant of Route 4
3-Fluoro-5-(trifluoromethyl)benzyl bromide
Reactant of Route 5
Reactant of Route 5
3-Fluoro-5-(trifluoromethyl)benzyl bromide
Reactant of Route 6
3-Fluoro-5-(trifluoromethyl)benzyl bromide

Citations

For This Compound
1
Citations
SS SHAFI, R RAJESH, S SENTHILKUMAR - International Journal of …, 2021 - ijcr.info
Objective: The objective of this work is to synthesis thio-1, 3, 4-oxadiazol-2-yl derivatives for industrial applications. Methods: The synthesis was done by the reaction of (S)-2-amino-2-…
Number of citations: 5 ijcr.info

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.